molecular formula C13H16N2O4 B1517508 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid CAS No. 1098365-93-5

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B1517508
CAS No.: 1098365-93-5
M. Wt: 264.28 g/mol
InChI Key: IAYRQXXYXXMLQO-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its complex molecular structure, which includes a pyridine ring, a piperidine ring, and carboxylic acid functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring One common approach is the cyclization of an appropriate diketone precursor with an amine under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid

  • Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate

  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

These compounds share the pyridine and piperidine rings but differ in their carboxylic acid derivatives and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-14-5-2-10(8-11(14)16)12(17)15-6-3-9(4-7-15)13(18)19/h2,5,8-9H,3-4,6-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYRQXXYXXMLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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